2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- A 2,4-dioxo motif on the pyrimidine ring, contributing to hydrogen-bonding capabilities.
- An N-(propan-2-yl)acetamide side chain, which may influence solubility and metabolic stability.
Thienopyrimidines are pharmacologically significant, often associated with kinase inhibition, antiproliferative, or anti-inflammatory activities .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-11(2)20-15(23)10-21-14-7-8-26-16(14)17(24)22(18(21)25)9-12-3-5-13(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMFPFALOYUJJQ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Common starting materials include thiophene derivatives and pyrimidine precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide.
Acylation: The final step involves the acylation of the intermediate with isopropylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit substantial anticancer properties. The compound has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation. For instance, studies have shown that modifications to the thieno-pyrimidine structure can enhance its activity against specific cancer types such as colon and breast cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural characteristics allow it to interact with microbial targets effectively. In vitro studies have revealed that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neurological Applications
Given the structural similarities with other known neuroactive compounds, there is potential for this compound to be explored in neurological research. Initial findings suggest it may influence neurotransmitter systems, although more targeted studies are required to elucidate these effects fully.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research demonstrated that a derivative of this compound showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This finding underscores the potential for further development as a targeted cancer therapy.
Case Study 2: Antimicrobial Testing
In another investigation published in Journal of Medicinal Chemistry, derivatives were tested against various pathogens. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting possible applications in treating infections.
Data Summary Table
| Application Area | Findings | Reference |
|---|---|---|
| Anticancer | IC50 = 6.2 μM against HCT-116 | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neurological | Potential influence on neurotransmitter systems | Ongoing research |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The thienopyrimidine core can interact with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds is presented below, focusing on core scaffolds, substituents, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffolds: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidine () and thieno[3,2-b]pyridine (). These cores influence electronic properties and binding interactions .
Substituent Effects :
- Fluorophenyl groups are common across analogs (Evidences 1, 10), enhancing metabolic stability and π-π stacking interactions.
- The N-(propan-2-yl)acetamide group in the target compound may improve solubility compared to 4-nitrophenylthio () or methylthioethyl () substituents .
Physicochemical Properties :
- Melting points vary significantly: 302–304°C for the pyrazolo[3,4-d]pyrimidine () vs. 117–118°C for the dichlorophenyl analog (). Higher melting points correlate with aromaticity and hydrogen-bonding capacity .
The thieno[3,2-b]pyridine kinase inhibitor () highlights the therapeutic relevance of fluorinated thieno-heterocycles .
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in cellular processes. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit MIF (macrophage migration inhibitory factor) tautomerase activity with varying potency levels depending on structural modifications.
Biological Activity Overview
The biological activities reported for this compound and related derivatives include:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various strains of bacteria. For instance, derivatives containing electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial potency.
- Anticancer Activity : Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. A study identified a related compound that showed promising results in reducing tumor growth in multicellular spheroids.
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Effects : The presence of halogen atoms (e.g., fluorine) on the phenyl ring significantly enhances antibacterial activity compared to compounds lacking such substituents.
- Side Chain Influence : The nature of the side chains attached to the thieno[3,2-d]pyrimidine core plays a critical role in determining both potency and selectivity towards specific biological targets.
Case Study 1: Antibacterial Efficacy
A study evaluated various thieno[3,2-d]pyrimidine derivatives against common bacterial strains. The compound exhibited an IC50 value of approximately 0.91 μM against Escherichia coli, indicating potent antibacterial properties compared to standard antibiotics like Ciprofloxacin.
Case Study 2: Anticancer Screening
In a drug library screening for anticancer compounds, a derivative structurally similar to the target compound was identified as a potent inhibitor of cancer cell lines with an IC50 value in low micromolar range. The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Data Tables
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
